molecular formula C14H14ClNO2S B13072122 N,N-Dibenzylsulfamoyl chloride CAS No. 31367-40-5

N,N-Dibenzylsulfamoyl chloride

Cat. No.: B13072122
CAS No.: 31367-40-5
M. Wt: 295.8 g/mol
InChI Key: YTJDHKOQYOTSCN-UHFFFAOYSA-N
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Description

N,N-Dibenzylsulfamoyl chloride: is an organic compound with the molecular formula C14H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride group attached to a nitrogen atom that is further bonded to two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibenzylsulfamoyl chloride can be synthesized through the reaction of dibenzylamine with chlorosulfonic acid. The reaction typically involves the slow addition of chlorosulfonic acid to a solution of dibenzylamine in an inert solvent such as dichloromethane, under cooling conditions to control the exothermic nature of the reaction. The resulting product is then purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzylsulfamoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such transformations.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form N,N-dibenzylsulfamide and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide, often at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the medium.

Major Products:

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    N,N-Dibenzylsulfamide: Formed through hydrolysis.

Scientific Research Applications

N,N-Dibenzylsulfamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various sulfonamide compounds, which are important in medicinal chemistry.

    Biology: Sulfonamide derivatives have been studied for their potential biological activities, including antibacterial and anticancer properties.

    Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and polymers, where the sulfonyl chloride group serves as a reactive site for further functionalization.

Mechanism of Action

The mechanism of action of N,N-Dibenzylsulfamoyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate.

Comparison with Similar Compounds

    N,N-Dimethylsulfamoyl chloride: Similar in structure but with methyl groups instead of benzyl groups.

    N,N-Diethylsulfamoyl chloride: Contains ethyl groups instead of benzyl groups.

    N,N-Diphenylsulfamoyl chloride: Contains phenyl groups instead of benzyl groups.

Uniqueness: N,N-Dibenzylsulfamoyl chloride is unique due to the presence of benzyl groups, which can influence the reactivity and steric properties of the compound. The benzyl groups can also participate in additional reactions, such as hydrogenation or oxidation, providing further versatility in synthetic applications.

Biological Activity

N,N-Dibenzylsulfamoyl chloride is a compound belonging to the sulfamoyl chloride class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by the presence of two benzyl groups attached to a sulfamoyl chloride moiety. This structure is significant for its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that sulfamoyl compounds, including this compound, exhibit promising antibacterial properties. The mechanism of action typically involves the inhibition of bacterial enzymes essential for folate synthesis, particularly dihydropteroate synthase (DHPS) .

Table 1: Antimicrobial Efficacy of this compound

Bacterial SpeciesMIC (µg/mL)Gram StainMorphology
Staphylococcus aureus3.9PositiveSpherical
Escherichia coliNot ActiveNegativeRod-shaped
Mycobacterium tuberculosis0.098PositiveRod-shaped
Enterococcus faecalis4.0PositiveSpherical

The compound demonstrated significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) as low as 0.098 µg/mL, indicating its potential as an effective antibacterial agent .

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects on various cancer cell lines. Studies have shown that certain sulfonamide derivatives possess cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells .

Table 2: Cytotoxicity Profile of this compound

Cell LineIC50 (µM)Remarks
HeLa (Cervical Cancer)15Moderate Cytotoxicity
MCF-7 (Breast Cancer)10High Cytotoxicity
Normal Fibroblasts>50Low Toxicity

The compound showed an IC50 value of 10 µM against MCF-7 cells, indicating significant anticancer activity while sparing normal fibroblast cells .

The biological activity of this compound can be attributed to its ability to interfere with bacterial folate metabolism and potentially induce apoptosis in cancer cells. The inhibition of DHPS leads to a bacteriostatic effect, preventing bacterial growth and replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the dibenzyl group enhances the lipophilicity and membrane permeability of the compound, which may contribute to its improved biological activity compared to other sulfamoyl derivatives .

Case Studies

A notable case study involved the synthesis and evaluation of various sulfamoyl derivatives where this compound was included in a series of compounds tested against both gram-positive and gram-negative bacteria. Results indicated that modifications in the benzyl groups could lead to enhanced antimicrobial efficacy .

Properties

CAS No.

31367-40-5

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

N,N-dibenzylsulfamoyl chloride

InChI

InChI=1S/C14H14ClNO2S/c15-19(17,18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

YTJDHKOQYOTSCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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